

JNK-IN-8: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: Acat-IN-8
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Executive Summary

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs). It functions as a covalent inhibitor, forming a permanent bond with a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3. This covalent modification effectively blocks the kinase activity of JNK, leading to the inhibition of downstream signaling pathways, most notably the phosphorylation of the transcription factor c-Jun. Beyond its canonical JNK-inhibitory role, recent evidence has uncovered a novel, JNK-independent mechanism of action involving the inhibition of mTOR and subsequent activation of transcription factors TFEB and TFE3, which are master regulators of lysosome biogenesis and autophagy. This dual mechanism contributes to its anti-tumor effects observed in various cancer models, including triple-negative breast cancer and pancreatic ductal adenocarcinoma. This document provides an in-depth overview of the molecular mechanisms, quantitative cellular effects, and key experimental methodologies used to characterize JNK-IN-8.

Core Mechanism of Action: Covalent JNK Inhibition

JNK-IN-8 is an acrylamide-based inhibitor that demonstrates high potency against all three JNK isoforms. Its primary mechanism involves the formation of a covalent bond with a conserved cysteine residue located near the DFG motif in the activation loop of the JNK enzymes.^[1] Specifically, JNK-IN-8 targets Cysteine 116 (C116) in JNK1 and JNK2, and the analogous Cysteine 154 (C154) in JNK3.^[1] This irreversible binding locks the kinase in an inactive

conformation, preventing substrate binding and subsequent phosphorylation.[1] A key downstream consequence of JNK-IN-8-mediated JNK inhibition is the suppression of c-Jun phosphorylation at Serine 63 and Serine 73.[2]

The covalent nature of this interaction leads to a durable inhibition of JNK signaling. This is evidenced by the observation that removal of JNK-IN-8 from the cell culture medium does not reverse the inhibition of c-Jun phosphorylation.[3] Furthermore, the covalent binding of JNK-IN-8 to JNK isoforms can be visualized as a slight retardation in their electrophoretic mobility on SDS-PAGE gels.[2][4]

Kinase Selectivity Profile

JNK-IN-8 exhibits a high degree of selectivity for JNK kinases over other kinases. Kinome-wide screening has demonstrated its specificity, with only a few off-target kinases, such as MNK2 and Fms, being inhibited at significantly higher concentrations.[1][5]

Novel JNK-Independent Mechanism: TFEB/TFE3-Mediated Lysosome Biogenesis and Autophagy

In studies on triple-negative breast cancer (TNBC), JNK-IN-8 was found to induce the formation of large cytoplasmic vacuoles with lysosomal markers.[1] This phenotype is driven by a novel mechanism that is independent of its JNK inhibitory activity. JNK-IN-8 inhibits the mTOR signaling pathway, leading to reduced phosphorylation of mTOR targets.[1] This mTOR inhibition results in the dephosphorylation and subsequent nuclear translocation of the transcription factors TFEB and TFE3.[1] Once in the nucleus, TFEB and TFE3 activate the expression of genes involved in lysosome biogenesis and autophagy.[1] Interestingly, knockout of JNK1 and/or JNK2 did not affect TFEB/TFE3 activation or mTOR inhibition by JNK-IN-8, confirming the JNK-independent nature of this pathway.[1]

Data Presentation

Biochemical and Cellular Potency

Target	Assay Type	IC50 / EC50	Cell Line	Reference
JNK1	Biochemical Assay	4.67 nM	-	
JNK2	Biochemical Assay	18.7 nM	-	
JNK3	Biochemical Assay	0.98 nM	-	
c-Jun Phosphorylation	Cellular Assay	486 nM	HeLa	[4]
c-Jun Phosphorylation	Cellular Assay	338 nM	A375	[4]

In Vitro Cellular Effects

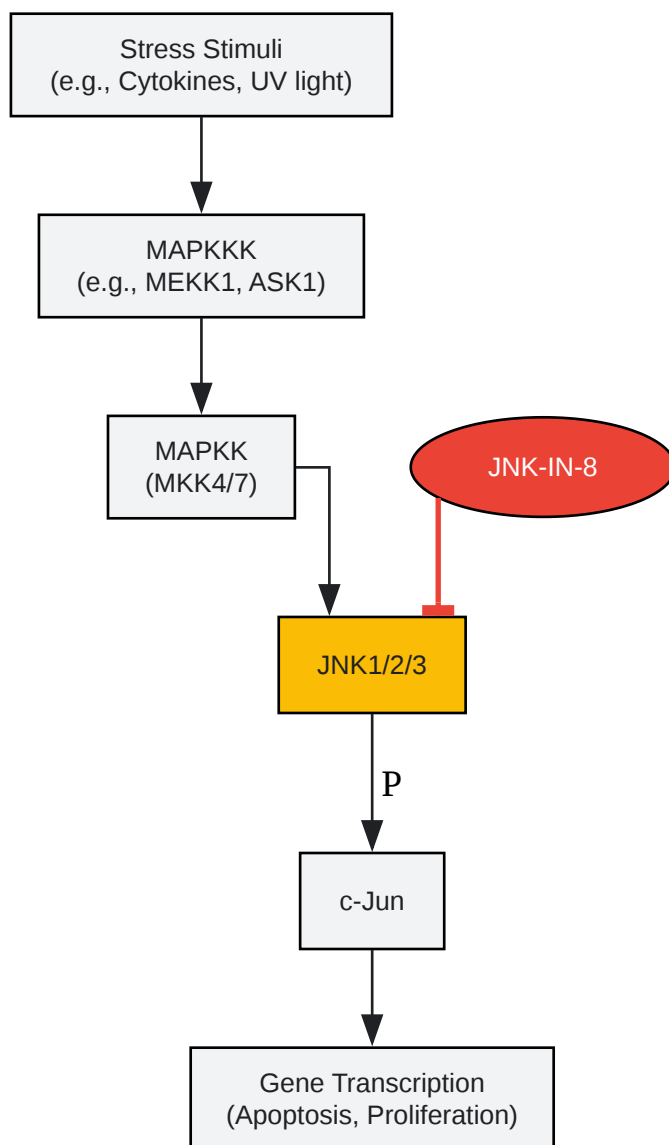
Cell Line	Assay Type	Concentration Range	Duration	Outcome	Reference
MDA-MB-231, MDA-MB-468, MDA-MB-157, HCC1806	Cell Viability (CellTiter-Glo)	0.88–5 $\mu\text{mol/L}$	72 hours	Concentration-dependent decrease in viability	[1]
TNBC Patient-Derived Organoids	Cell Viability (CellTiter-Glo 3D)	0.16–10 $\mu\text{mol/L}$	5 days	Concentration-dependent decrease in viability	[1]
TNBC Cell Lines	Clonogenic Assay	1–5 $\mu\text{mol/L}$	72 hours (treatment)	Inhibition of colony formation	[1]
P411-T1, P422-T1, CFPAC-1, MIA PaCa-2	Colony Formation Assay	200-1000 nM	14 days	Enhanced growth inhibition in combination with FOLFOX	[6]

In Vivo Efficacy

Cancer Model	Animal Model	JNK-IN-8 Dosage	Outcome	Reference
Triple-Negative Breast Cancer	Patient-Derived Xenograft (PDX) in nude mice	20 mg/kg (intraperitoneal)	Slowed tumor growth	[1]
Pancreatic Ductal Adenocarcinoma	Xenograft in NSG mice	Not specified	Enhanced FOLFOX growth inhibition	[6]
Triple-Negative Breast Cancer	Xenograft in mice	Not specified	In combination with lapatinib, significantly increased survival	[2]

Signaling Pathways and Experimental Workflows

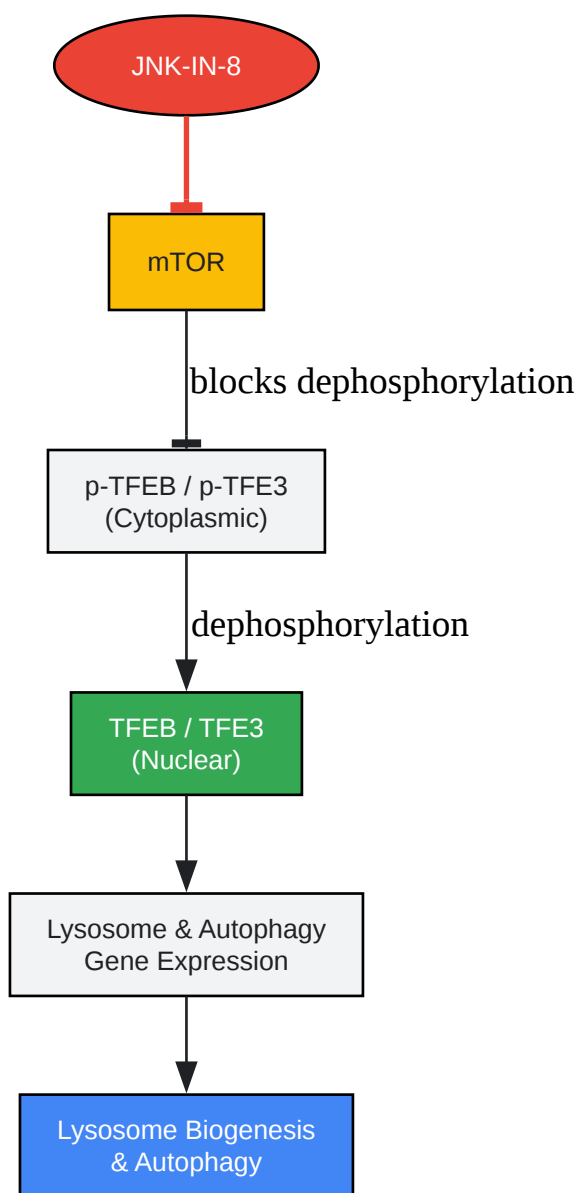
JNK-Dependent Signaling Pathway



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Caption: JNK-IN-8 covalently inhibits JNK, blocking c-Jun phosphorylation.

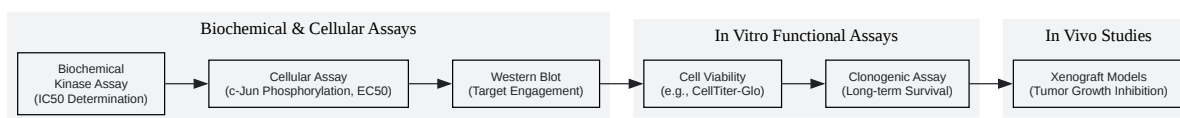
JNK-Independent Signaling Pathway



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Caption: JNK-IN-8 inhibits mTOR, activating TFEB/TFE3 and autophagy.

Experimental Workflow for JNK-IN-8 Characterization



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